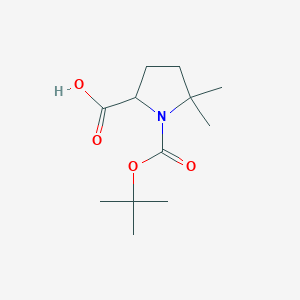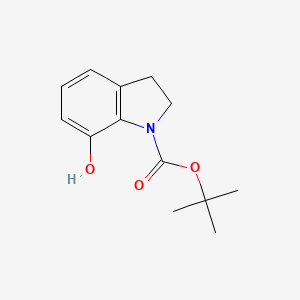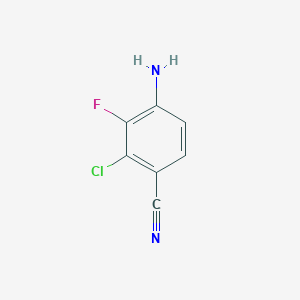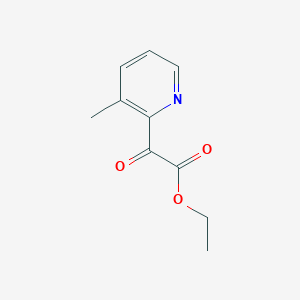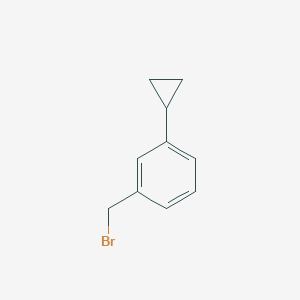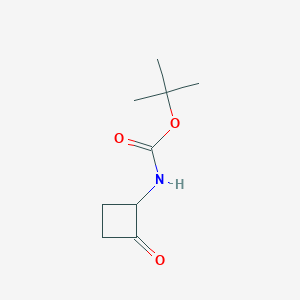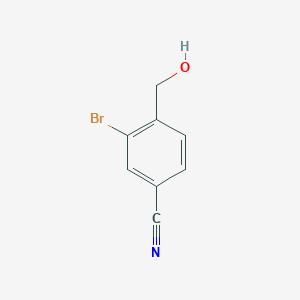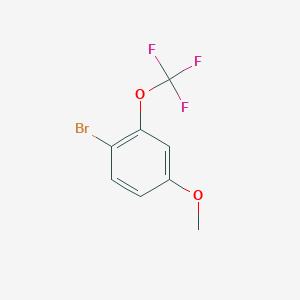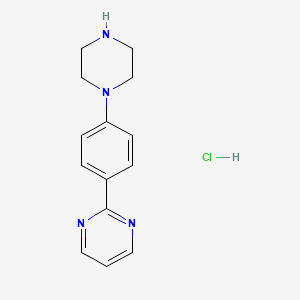
2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride
Overview
Description
“2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride” is a synthetic compound belonging to the class of pyrimidine derivatives. It has a molecular formula of C14H17ClN4 and an average mass of 276.765 Da .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis of these compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride” consists of a pyrimidine ring attached to a phenyl ring through a piperazine ring . The InChI code for this compound is 1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .Chemical Reactions Analysis
The compound has been used in the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . It has also been found to inhibit the catalytical activity of PARP1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.23 . It is a solid at room temperature .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been utilized in the design and synthesis of derivatives that act as acetylcholinesterase inhibitors (AChEIs) . These inhibitors are crucial for the treatment of Alzheimer’s disease (AD), as they can temporarily relieve symptoms and reduce memory impairment. One derivative, in particular, showed potent inhibitory activity and was considered a lead compound for the development of AD drugs .
Adenosine A2A Receptor Inverse Agonists
Derivatives of this compound have been explored as new potent and selective adenosine A2A receptor inverse agonists . These are promising for the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases, and also for their potential role in preventing tumor development and immunoescaping of tumor cells .
Derivatization Reagent in Peptide Analysis
The compound serves as a derivatization reagent for the carboxyl groups on peptides . This application is significant in the spectrophotometric analysis of phosphopeptides, which is essential in various biochemical and pharmacological research.
Antibacterial Agent Development
Piperazin-1-yl phenyl pyrimidine derivatives have been investigated for their potential to bind to DNA gyrase differently, aiming for a more potent antibacterial effect, especially against quinolone-resistant bacterial strains . Additionally, these derivatives aim to prevent biofilm formation, contributing to their anti-pathogenicity.
Pharmacological Diversity
Piperazine derivatives, including those related to the compound , have been noted for their diverse pharmacological activities. They have shown promise as antifungal, antipsychotic, antimicrobial, antioxidant, antimalarial, and anti-HIV protease agents .
Neuroprotective Effects
Research has indicated that piperazine derivatives can exhibit significant neuroprotective effects. These effects are crucial in the context of neurological diseases and injuries, where protecting nerve cells from damage is a key therapeutic goal .
Synthesis of Complex Molecules
The compound is used as a starting reagent in the synthesis of complex molecules like 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . Such molecules have various applications in medicinal chemistry and drug design.
Cognitive Function Enhancement
By inhibiting enzymes that break down neurotransmitters, derivatives of this compound can enhance cognitive functions. This is particularly relevant in the treatment of diseases characterized by cognitive decline, such as Alzheimer’s disease .
Safety And Hazards
properties
IUPAC Name |
2-(4-piperazin-1-ylphenyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;/h1-7,15H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLNVMWWVXQTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697608 | |
| Record name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride | |
CAS RN |
1427195-19-4, 1056624-11-3 | |
| Record name | Pyrimidine, 2-[4-(1-piperazinyl)phenyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



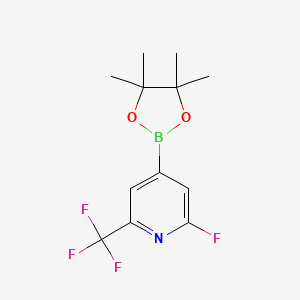
![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)
